molecular formula C14H17N5O B2538745 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 2320421-55-2

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2538745
CAS No.: 2320421-55-2
M. Wt: 271.324
InChI Key: WFKFTPHCEVPWDD-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a pyridine ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized through a reductive amination reaction.

    Coupling Reactions: The final step involves coupling the pyridine ring with the triazole-piperidine intermediate using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the triazole ring.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring can lead to the formation of a lactam.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be used as a probe to study the function of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly for its ability to interact with specific biological targets.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol
  • Key Functional Groups : Pyridine, triazole, and piperidine moieties contribute to its biological activity.

Biological Activity Overview

The compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Anticancer Activity

Recent studies have shown that compounds with triazole and piperidine structures often exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known for their effectiveness against various bacterial strains. For example, a related study indicated that triazole compounds displayed potent antibacterial effects against Gram-positive bacteria .

3. Antiviral Activity

Research indicates that certain triazole-based compounds can inhibit viral replication. A notable case involved the use of triazole derivatives as HIV attachment inhibitors, which target viral envelope proteins . The structural similarities suggest potential efficacy for the compound in antiviral applications.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes critical for cancer cell survival and proliferation.
  • Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in cancer cells, leading to cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Anticancer Study A related triazole derivative exhibited IC50_{50} values below 10 µM against various cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Evaluation Testing showed that the compound had minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against certain bacterial strains .
Antiviral Research Compounds similar to this one demonstrated subnanomolar potency against HIV in vitro assays .

Properties

IUPAC Name

2-pyridin-3-yl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKFTPHCEVPWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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